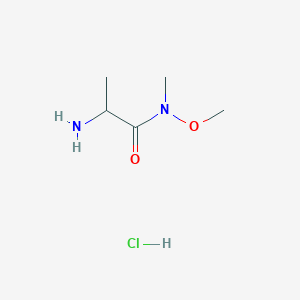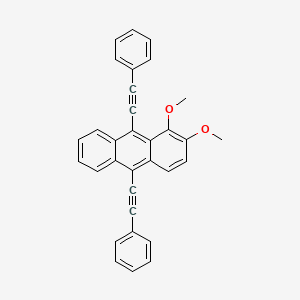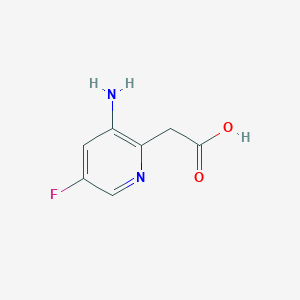
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinctive reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid typically involves multi-step processes starting from commercially available precursors. One common route involves the following steps:
Nitration: Starting with 2-chloropyridine, nitration is performed to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amino-fluoropyridine is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient fluorinating agents to improve yield and reduce costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(3-Nitro-5-fluoropyridin-2-yl)acetic acid.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the presence of both amino and fluorine groups makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can enhance the metabolic stability of the compound, making it a promising candidate for pharmaceutical development.
Medicine: The compound has shown potential in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the agrochemical industry, derivatives of this compound are explored for their herbicidal and pesticidal properties.
作用機序
The mechanism of action of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- 2-(3-Amino-5-chloropyridin-2-yl)acetic acid
- 2-(3-Amino-5-bromopyridin-2-yl)acetic acid
- 2-(3-Amino-5-methylpyridin-2-yl)acetic acid
Comparison: Compared to its chlorinated and brominated analogues, 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid exhibits higher metabolic stability and often greater biological activity due to the unique properties of the fluorine atom. The methyl analogue, while similar in structure, lacks the electron-withdrawing effects of the fluorine atom, resulting in different reactivity and biological profiles.
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
2-(3-amino-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChIキー |
ZUQRODACODIJCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1N)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


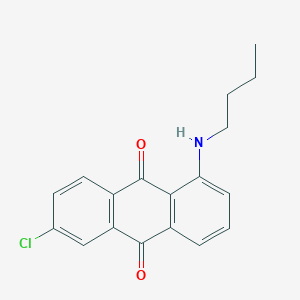
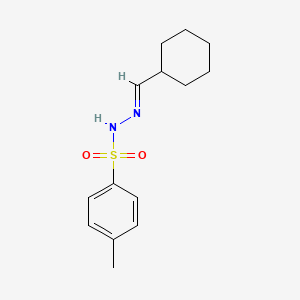

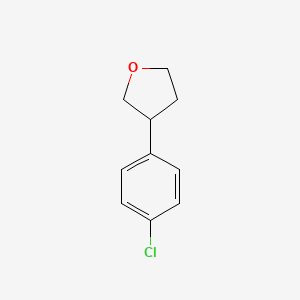
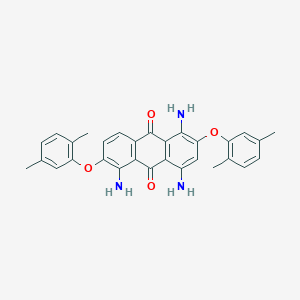
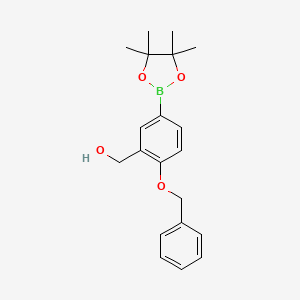

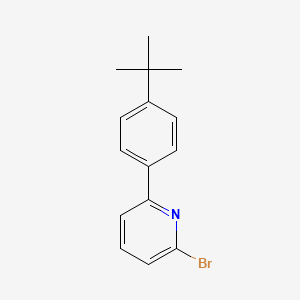
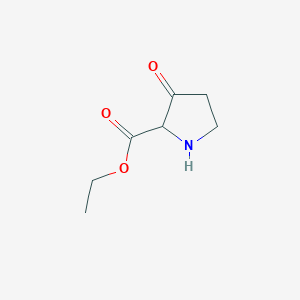

![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
